molecular formula C5H4BrF3N2O B6219049 [4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol CAS No. 2751620-66-1

[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B6219049
CAS No.: 2751620-66-1
M. Wt: 245.00 g/mol
InChI Key: PINGFQOBIBBBBE-UHFFFAOYSA-N
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Description

[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is a chemical compound that features a bromine atom, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized imidazole compounds .

Scientific Research Applications

[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-4-(trifluoromethoxy)benzene
  • 4-bromo-1,1,1-trifluorobutane

Comparison

Properties

CAS No.

2751620-66-1

Molecular Formula

C5H4BrF3N2O

Molecular Weight

245.00 g/mol

IUPAC Name

[4-bromo-1-(trifluoromethyl)imidazol-2-yl]methanol

InChI

InChI=1S/C5H4BrF3N2O/c6-3-1-11(5(7,8)9)4(2-12)10-3/h1,12H,2H2

InChI Key

PINGFQOBIBBBBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N1C(F)(F)F)CO)Br

Purity

95

Origin of Product

United States

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